molecular formula C17H25N7O4 B14006851 Mre 0470; sha 174; sha 211; wrc 0470

Mre 0470; sha 174; sha 211; wrc 0470

Cat. No.: B14006851
M. Wt: 391.4 g/mol
InChI Key: XJFMHMFFBSOEPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Binodenoson is synthesized through a series of chemical reactions involving the formation of a hydrazino group attached to an adenosine molecule. The key intermediate is 2-(cyclohexylmethylidenehydrazino)adenosine . The synthesis involves:

Industrial Production Methods

Industrial production of Binodenoson involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Binodenoson undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazino group, leading to different analogs.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of Binodenoson with modified functional groups, which can have different pharmacological properties .

Mechanism of Action

Binodenoson exerts its effects by selectively binding to the adenosine A2A receptor. This binding leads to the activation of intracellular signaling pathways that result in increased cardiac blood flow. The specificity of Binodenoson for the A2A receptor allows it to deliver effective doses with fewer side effects compared to other treatments .

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring compound that also binds to adenosine receptors but with less specificity.

    Regadenoson: Another selective A2A receptor agonist used for similar purposes but with different pharmacokinetic properties.

    Lexiscan: A brand name for regadenoson, used in cardiac stress tests.

Uniqueness

Binodenoson is unique due to its high specificity for the A2A receptor, which allows for effective cardiac imaging with fewer side effects. Its short-acting nature makes it particularly useful in clinical settings where rapid onset and offset of action are desired .

Properties

IUPAC Name

2-[6-amino-2-[2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O4/c18-14-11-15(22-17(21-14)23-20-6-9-4-2-1-3-5-9)24(8-19-11)16-13(27)12(26)10(7-25)28-16/h6,8-10,12-13,16,25-27H,1-5,7H2,(H3,18,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFMHMFFBSOEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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